4-Morpholinoaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26334. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

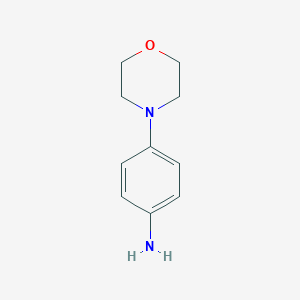

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNDZBFLOPIMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062490 | |

| Record name | 4-(4-Morpholino)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2524-67-6 | |

| Record name | 4-Morpholinoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2524-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(4-morpholinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002524676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Morpholinoaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-(4-morpholinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(4-Morpholino)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-morpholinoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-Morpholinyl)aniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DRK9JS9QD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 4-Morpholinoaniline mechanism

An In-depth Technical Guide to the Synthesis of 4-Morpholinoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, a crucial intermediate in the pharmaceutical industry for the development of therapeutic agents, including central nervous system (CNS) active agents.[1][2] The document details the core reaction mechanisms, provides step-by-step experimental protocols, and presents quantitative data to facilitate comparison and replication.

Core Synthesis Mechanisms

The synthesis of this compound is predominantly achieved through two highly efficient and scalable chemical strategies: Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction , and Palladium-Catalyzed Buchwald-Hartwig Amination .

Nucleophilic Aromatic Substitution (SNAr) and Reduction

This widely used two-step method involves the initial substitution of a leaving group on an activated aromatic ring by morpholine (B109124), followed by the reduction of a nitro group to the target aniline. The process begins with a nitro-substituted aryl halide, where the nitro group acts as a strong electron-withdrawing group, activating the ring for nucleophilic attack.

Mechanism:

-

SNAr Addition-Elimination : Morpholine, acting as a nucleophile, attacks the carbon atom bearing the leaving group (e.g., a halogen) on the electron-deficient nitroaromatic ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]

-

Restoration of Aromaticity : The aromaticity of the ring is restored by the elimination of the leaving group, resulting in the formation of 4-(4-nitrophenyl)morpholine (B78992).

-

Nitro Group Reduction : The nitro group of the intermediate is then reduced to a primary amine. This transformation is commonly achieved through catalytic hydrogenation using a palladium catalyst (Pd/C) and a hydrogen source, or by using reducing agents like iron in the presence of an acid or ammonium (B1175870) chloride.[4][5]

Caption: Mechanism of SNAr followed by nitro group reduction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds.[6] This method allows for the direct coupling of an aryl halide or triflate with an amine, in this case, morpholine with a protected or suitable 4-haloaniline derivative. It has become a cornerstone of modern medicinal chemistry due to its broad substrate scope and functional group tolerance.[6][7]

Mechanism:

The catalytic cycle is generally understood to involve the following key steps:

-

Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 4-bromoaniline), forming a Pd(II) complex.

-

Amine Coordination and Deprotonation : Morpholine coordinates to the Pd(II) center. In the presence of a base, the coordinated morpholine is deprotonated to form a more nucleophilic amido ligand.

-

Reductive Elimination : The target this compound is formed through reductive elimination from the Pd(II) complex, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound via the two primary routes.

Protocol 1: Synthesis via SNAr and Catalytic Hydrogenation

This protocol is adapted from procedures involving the reduction of 4-(4-nitrophenyl)morpholine.[1][5]

Step A: Synthesis of 4-(4-Nitrophenyl)morpholine (if not commercially available)

-

Reaction Setup : In a round-bottom flask, dissolve 1,4-difluoronitrobenzene or 1-chloro-4-nitrobenzene (B41953) (1.0 eq) in a suitable solvent like acetonitrile (B52724) or DMSO.

-

Addition of Morpholine : Add morpholine (1.1 to 1.5 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Reaction Conditions : Heat the mixture to reflux (in acetonitrile) or at 80-100 °C (in DMSO) and stir for 4-12 hours.

-

Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : After completion, cool the mixture, pour it into water, and collect the precipitated solid by filtration. Wash the solid with water and dry to yield 4-(4-nitrophenyl)morpholine.

Step B: Reduction to this compound

-

Reaction Setup : Suspend 4-(4-nitrophenyl)morpholine (10.3 g, 49.5 mmol) in methanol (B129727) (130 mL). Add a 2M solution of ammonia (B1221849) in methanol (70 mL) and water (1 mL).[1]

-

Catalyst Addition : Carefully add 5% Palladium on carbon (Pd/C) catalyst (100 mg) to the suspension.[1]

-

Hydrogenation : Place the reaction vessel in a Paar hydrogenation apparatus. Pressurize the system with hydrogen gas to 50 psi.[1]

-

Reaction Conditions : Stir the mixture vigorously at room temperature for 1-3 hours.[1][5]

-

Monitoring : Monitor the reaction for the consumption of hydrogen.

-

Work-up : Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen. Remove the catalyst by filtration through a pad of Celite.[5]

-

Isolation and Purification : Concentrate the filtrate under reduced pressure. Recrystallize the resulting crude solid from an ethyl acetate (B1210297)/hexane mixture to yield pure this compound.[1]

Protocol 2: Synthesis via Buchwald-Hartwig Amination (General Procedure)

This is a general protocol based on established Buchwald-Hartwig coupling reactions.[8][9]

-

Reaction Setup : To an oven-dried Schlenk tube or reaction vessel, add the aryl halide (e.g., 4-bromoaniline, 1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine (B1218219) ligand (e.g., BINAP or XPhos, 2-4 mol%).

-

Reagent Addition : Add morpholine (1.2-1.5 eq) and a strong base, such as sodium tert-butoxide (NaOtBu, 1.4-2.0 eq).

-

Solvent : Add an anhydrous aprotic solvent, such as toluene (B28343) or dioxane, under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Conditions : Heat the mixture to 80-110 °C and stir for 8-24 hours.

-

Monitoring : Monitor the reaction progress by TLC or GC-MS.

-

Work-up : After cooling to room temperature, dilute the reaction mixture with a solvent like ethyl acetate and filter through Celite to remove inorganic salts.

-

Purification : Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation

The following tables summarize quantitative data from various reported synthesis methods.

Table 1: Synthesis of this compound via Nitroarene Reduction

| Starting Material | Reducing Agent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-(4-Nitrophenyl)morpholine | 5% Pd/C, H₂ (50 psi) | Methanol/Ammonia | RT | 1 | 70 | [1][5] |

| 4-(4-Nitrophenyl)morpholine | 10% Pd/C, H₂ | Ethanol | 20 | 3 | 99 | [5] |

| 4-(2-Fluoro-4-nitrophenyl)morpholine | Fe/NH₄Cl | Methanol/Water | 70 | - | - | [4] |

Table 2: Representative Yields for Buchwald-Hartwig Amination with Morpholine

| Aryl Halide Substrate | Catalyst/Ligand System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 2-Aryl-6-bromo-quinolines | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 60-88 | [8] |

| 4-Bromo-N,N-dimethylaniline | Pd/NHC Complex | NaOtBu | Dioxane | 100 | >95 | [9] |

Experimental Workflow Visualization

The general workflow for the synthesis, work-up, and purification of this compound is outlined below.

Caption: General laboratory workflow for synthesis and purification.

References

- 1. This compound CAS#: 2524-67-6 [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

4-Morpholinoaniline physical and chemical properties

An In-depth Technical Guide to 4-Morpholinoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No: 2524-67-6). It includes key data, experimental protocols, and visualizations to support research and development activities.

Core Physical and Chemical Properties

This compound, also known as N-(4-aminophenyl)morpholine or p-morpholinoaniline, is an organic compound featuring both an aniline (B41778) and a morpholine (B109124) functional group.[1][2] It typically appears as a purple to brown or white to light yellow crystalline powder.[3][4][5][6] Its structure contributes to its basicity and solubility in polar solvents.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄N₂O | [3][7] |

| Molecular Weight | 178.23 g/mol | [2][7] |

| Melting Point | 128-135 °C | [3][5][7][8] |

| Boiling Point | 310.47 °C (rough estimate) | [3][4] |

| Density | 1.0777 - 1.1 g/cm³ (estimate) | [3][8] |

| pKa | 6.72 ± 0.40 (Predicted) | [3][4] |

| LogP | 0.08 - 0.7 | [2][8] |

| Refractive Index | 1.5250 (estimate) | [3][4] |

| Flash Point | 176.4 ± 26.5 °C | [8] |

Solubility and Storage

This compound is soluble in chloroform (B151607) and ethyl acetate.[3][4] For storage, it should be kept in a dark place under an inert atmosphere at room temperature to ensure stability.[3][4][9]

Reactivity and Chemical Profile

This compound is a versatile intermediate in organic synthesis. Its chemical behavior is characterized by the reactivity of the aniline and morpholine moieties.

-

Nucleophilic Reactions : The primary amine group makes it a potent nucleophile, allowing it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.[1][10]

-

Reaction with Nitrites : It reacts with hydrochloric acid and sodium nitrite (B80452) to form the reactive intermediate 4-morpholinonitrosobenzene.[1]

-

Electrochemical Oxidation : Studies have been conducted on the electrochemical oxidation of this compound in non-aqueous solvents.[11]

-

Incompatibilities : It should be handled with care and kept away from acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[12]

Experimental Protocols

Synthesis of this compound via Hydrogenation

A common method for synthesizing this compound is through the reduction of 4-(4-nitrophenyl)morpholine (B78992).[3][4][13]

Materials:

-

4-(4-nitrophenyl)morpholine (10.3 g, 49.5 mmol)

-

Methanol (B129727) (130 mL)

-

2 M Ammonia in Methanol (70 mL)

-

Water (1 mL)

-

5% Palladium on carbon catalyst (100 mg)

Procedure:

-

Suspend 4-(4-nitrophenyl)morpholine in a mixture of methanol and a methanolic solution of 2 M ammonia.[3][13]

-

Add water and the 5% palladium on carbon catalyst to the suspension.[3][13]

-

Place the mixture in a Paar hydrogenation unit.

-

After the reaction is complete, allow the mixture to cool to room temperature.[3][13]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.[3][13]

Purification by Recrystallization

The crude product from the synthesis can be purified to yield a light purple solid.[3][4]

Procedure:

-

Dissolve the crude this compound in a minimal amount of a hot ethyl acetate/hexane solvent mixture.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold hexane.

-

Dry the purified crystals under vacuum. The expected yield is approximately 70%, with a melting point of 132-133 °C.[3]

Analysis

The final product can be analyzed using Gas Chromatography-Mass Spectrometry (GC/MS). The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M+) at m/z = 178.[2][3][4] 1H NMR spectral data is also available for structural confirmation.[14][15]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Applications and Research Interest

This compound is a valuable compound with applications across various fields of chemical and biomedical research.

-

Pharmaceuticals : It serves as a key intermediate in the preparation of agents active in the central nervous system (CNS).[3][4][9] It is also a building block for synthesizing novel drug candidates, including quinolone and quinoline (B57606) derivatives with potential as 5-HT1B antagonists or antitumor agents.[7][16]

-

Dyes and Agrochemicals : The compound is utilized in the synthesis of dyes and agrochemicals.[1][10]

-

Photography : It is used as one of the primary aromatic amines in the color developing process in photographs.[3][4][17]

-

Material Science : It has been used to create surface-modified carbon nanodots, which can improve the photoluminescence quantum yield for applications like white-light-emitting diodes (WLEDs).[11]

Safety and Handling

This compound is considered hazardous and requires careful handling.[12]

-

Hazards : It is classified as harmful if swallowed, in contact with skin, or if inhaled.[6][12] It causes skin and serious eye irritation.[2][12]

-

Precautions : Appropriate personal protective equipment (PPE), such as gloves, eye shields, and a dust mask, should be worn.[12] Work should be conducted in a well-ventilated area. Avoid contact with skin and eyes and do not breathe the dust.[12]

-

First Aid : In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[12] For skin contact, wash off immediately with soap and plenty of water. If inhaled, remove the person to fresh air.[12] Seek medical attention if symptoms persist.

References

- 1. CAS 2524-67-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Benzenamine, 4-(4-morpholinyl)- | C10H14N2O | CID 75655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 2524-67-6 [m.chemicalbook.com]

- 4. This compound | 2524-67-6 [chemicalbook.com]

- 5. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound 2524-67-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound ≥98% | 2524-67-6 [sigmaaldrich.com]

- 8. This compound | CAS#:2524-67-6 | Chemsrc [chemsrc.com]

- 9. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. chemimpex.com [chemimpex.com]

- 11. ossila.com [ossila.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. This compound(2524-67-6) 1H NMR [m.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4-(4-Aminophenyl)morpholine, 98% 2524-67-6 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

Spectroscopic Data of 4-Morpholinoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Morpholinoaniline, a compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.84 | d | 2H | Ar-H |

| 6.65 | d | 2H | Ar-H |

| 3.85 | t | 4H | O-(CH₂)₂ |

| 3.63 | s (br) | 2H | NH₂ |

| 3.06 | t | 4H | N-(CH₂)₂ |

Solvent: CDCl₃

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 141.5 | Ar-C |

| 140.9 | Ar-C |

| 120.2 | Ar-CH |

| 116.1 | Ar-CH |

| 67.0 | O-CH₂ |

| 50.6 | N-CH₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium | N-H stretch (primary amine) |

| 3100-3000 | Strong | C-H stretch (aromatic) |

| 2950-2800 | Medium | C-H stretch (aliphatic) |

| 1620 | Strong | N-H bend (primary amine) |

| 1515 | Strong | C=C stretch (aromatic ring) |

| 1235 | Strong | C-N stretch (aromatic amine) |

| 1120 | Strong | C-O-C stretch (ether) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 178 | High | [M]⁺ (Molecular Ion) |

| 120 | High | [M - C₄H₆O]⁺ |

| 119 | Medium | [M - C₄H₇O]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses performed on this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 10-20 mg) was dissolved in deuterated chloroform (B151607) (CDCl₃, 0.75 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a Bruker AC-300 spectrometer.[1] For ¹H NMR, the spectral width was set to 12 ppm with a relaxation delay of 1.0 second. For ¹³C NMR, a proton-decoupled spectrum was acquired with a spectral width of 220 ppm and a relaxation delay of 2.0 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the KBr pellet method.[2][3] A small amount of this compound (1-2 mg) was finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[2][3] The mixture was then compressed into a thin, transparent pellet using a hydraulic press. The pellet was placed in the sample holder of an FTIR spectrometer, and the spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry was performed using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.[1] A dilute solution of this compound in a volatile organic solvent, such as dichloromethane (B109758) or methanol, was prepared.[4][5] A small volume (1 µL) of the solution was injected into the GC, where the compound was vaporized and separated on a capillary column before entering the mass spectrometer.[4] The mass spectrometer was operated in positive ion mode, and the mass-to-charge ratio (m/z) of the resulting fragments was recorded.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Caption: General Workflow for Spectroscopic Analysis.

References

- 1. Benzenamine, 4-(4-morpholinyl)- | C10H14N2O | CID 75655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. shimadzu.com [shimadzu.com]

- 3. What Is The Pellet Technique In Ir? Master Solid Sample Preparation For Clear Spectroscopy - Kintek Solution [kindle-tech.com]

- 4. Sample preparation GC-MS [scioninstruments.com]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

Solubility Profile of 4-Morpholinoaniline: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 4-Morpholinoaniline, a key intermediate in the development of pharmaceuticals and other specialty chemicals. Geared towards researchers, scientists, and professionals in drug development, this document provides detailed experimental protocols and data presentation formats to facilitate the determination and understanding of this compound's solubility in various solvents.

Introduction to this compound and its Solubility

This compound, with its unique molecular structure incorporating both a morpholine (B109124) ring and an aniline (B41778) moiety, presents a distinct solubility profile that is critical for its application in synthesis, formulation, and biological screening. The morpholine group generally enhances aqueous solubility and can improve pharmacokinetic properties, while the aniline component contributes to its reactivity and potential for forming various derivatives. A thorough understanding of its solubility in a range of solvents is paramount for optimizing reaction conditions, purification processes, and the development of effective delivery systems.

Solubility Data

While extensive quantitative solubility data for this compound is not widely available in peer-reviewed literature, this guide compiles the existing qualitative and semi-quantitative information and provides a predicted solubility profile based on its chemical structure. The following table summarizes this information to serve as a practical reference.

| Solvent Class | Solvent | IUPAC Name | Known/Predicted Solubility | Citation(s) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Dimethyl sulfoxide | ≥ 100 mg/mL (saturation unknown) | |

| Acetonitrile (B52724) | Acetonitrile | Predicted: Moderately Soluble | ||

| Acetone | Propan-2-one | Predicted: Moderately Soluble | ||

| Polar Protic | Water | Water | Low solubility; degradation observed in aqueous solutions at varying pH.[1] Standard curves for HPLC analysis have been prepared in aqueous solutions from DMSO stock.[1] | [1] |

| Methanol | Methanol | Predicted: Soluble | ||

| Ethanol | Ethanol | Predicted: Soluble | ||

| Non-Polar | Chloroform | Trichloromethane | Soluble | [2][3][4] |

| Ethyl Acetate | Ethyl acetate | Soluble | [2][3][4] | |

| Dichloromethane (DCM) | Dichloromethane | Predicted: Soluble | ||

| Tetrahydrofuran (THF) | Oxolane | Predicted: Moderately Soluble | ||

| Formulation | 10% DMSO/40% PEG300/5% Tween-80/45% Saline | - | ≥ 2.5 mg/mL (saturation unknown) | [5] |

Experimental Protocols for Solubility Determination

To empower researchers to ascertain precise solubility values, this section details the standard methodologies for both thermodynamic and kinetic solubility determination.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent and is considered the gold standard.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

-

Phase Separation: After equilibration, allow the vials to stand, and then separate the saturated solution from the excess solid. This is typically achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter).

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as the HPLC-UV method detailed below.

-

Data Reporting: Express the solubility in units of mg/mL or mol/L at the specified temperature.

Kinetic Solubility

Kinetic solubility assays are high-throughput methods often employed in early drug discovery to assess the solubility of a compound upon its precipitation from a stock solution (typically in DMSO) into an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Add a small aliquot of each DMSO solution to a larger volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate format. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effects.

-

Incubation and Detection: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature. The onset of precipitation can be detected by various methods, such as nephelometry (light scattering), turbidimetry (absorbance), or direct UV-Vis spectroscopy.

-

Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that remains in solution without precipitating under the specified conditions.

Analytical Method for Quantification: HPLC-UV

A reliable method for quantifying the concentration of this compound in solution is crucial for accurate solubility determination. The following HPLC-UV method is adapted from a study on the degradation of this compound in aqueous solutions.[1]

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or a variable wavelength UV detector.

-

Column: A reverse-phase C18 column (e.g., Waters Atlantis T3, 3 µm, 4.6 x 150 mm) is suitable.

-

Mobile Phase: A gradient of acetonitrile and water (with a suitable modifier like 0.1% formic acid for improved peak shape) can be used.

-

Detection Wavelength: this compound exhibits significant UV absorbance. Wavelengths such as 245 nm and 295 nm can be used for detection, with the choice depending on the solvent and potential interfering substances.[1]

-

Standard Curve Preparation: To ensure accurate quantification, a standard curve should be generated. Concentrated stock solutions of this compound can be prepared in DMSO and then serially diluted into the solvent of interest to create a series of standards with known concentrations.[1] For aqueous solutions, concentrations spanning from approximately 0.005 mM to 1.5 mM have been used to create linear standard curves.[1]

Factors Influencing the Solubility of this compound

The solubility of this compound is governed by the interplay of several factors related to its molecular structure and the properties of the solvent.

-

Polarity: The presence of the polar morpholine and aniline functionalities suggests good solubility in polar solvents. The "like dissolves like" principle indicates that polar solvents will more effectively solvate the polar groups through dipole-dipole interactions and hydrogen bonding.

-

Hydrogen Bonding: The nitrogen and oxygen atoms in the morpholine ring, as well as the nitrogen atom of the aniline group, can act as hydrogen bond acceptors. The amine protons of the aniline group can act as hydrogen bond donors. Solvents capable of hydrogen bonding (e.g., water, methanol, ethanol) are expected to be effective in dissolving this compound.

-

pH: The basicity of the aniline and morpholine nitrogens means that the solubility of this compound in aqueous solutions will be pH-dependent. In acidic conditions, protonation of the nitrogen atoms will form charged species, which are generally more water-soluble.

-

Temperature: The solubility of most solid compounds, including this compound, is expected to increase with temperature. This is an important consideration for processes like recrystallization.

Conclusion

This technical guide provides a foundational framework for understanding and determining the solubility of this compound. While a complete quantitative solubility dataset is not yet publicly available, the provided experimental protocols and analytical methods offer a robust approach for researchers to generate this critical data. A thorough characterization of the solubility of this compound is an essential step in unlocking its full potential in pharmaceutical and chemical applications.

References

An In-depth Technical Guide to the Early Discovery and History of 4-Morpholinoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early discovery, synthesis, and historical development of 4-Morpholinoaniline, a key intermediate in the pharmaceutical and chemical industries.

Introduction

This compound, also known as 4-(morpholin-4-yl)aniline or N-(4-aminophenyl)morpholine, is an aromatic amine featuring a morpholine (B109124) ring attached to a phenyl group. Its unique structural characteristics have made it a valuable building block in organic synthesis, particularly in the development of therapeutic agents and functional materials. This guide delves into the foundational aspects of this compound, focusing on its initial synthesis, characterization, and the evolution of its applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various sources providing a baseline for its characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2524-67-6 | [1] |

| Molecular Formula | C₁₀H₁₄N₂O | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | Brown to tan crystalline powder | Chem-Impex |

| Melting Point | 130-133 °C | [2][3] |

| Boiling Point | 368 °C at 760 mmHg | Synblock |

| Solubility | Soluble in chloroform, ethyl acetate (B1210297) | [3] |

| pKa | 6.72 ± 0.40 (Predicted) | [3] |

Early Synthesis and Historical Context

The general synthetic pathway can be visualized as a two-step process: the nucleophilic aromatic substitution of a p-nitro-substituted benzene (B151609) with morpholine, followed by the reduction of the nitro group to an amine.

Caption: General synthesis pathway for this compound.

Experimental Protocols for Synthesis

Several methods for the synthesis of this compound have been documented. The following protocols detail established laboratory procedures.

This is a common and efficient method for the synthesis of this compound.[2]

Experimental Workflow:

Caption: Workflow for the catalytic hydrogenation of 4-(4-nitrophenyl)morpholine.

Detailed Protocol:

-

Suspend 4-(4-nitrophenyl)morpholine (10.3 g, 49.5 mmol) in methanol (130 mL) and a 2 M methanolic solution of ammonia (70 mL).[2]

-

Add 1 mL of water and 5% palladium on carbon catalyst (100 mg).[2]

-

Place the mixture in a Paar hydrogenation apparatus and hydrogenate at 50 psi hydrogen pressure for 1 hour.[2]

-

After the reaction is complete, allow the mixture to cool to room temperature.[2]

-

Remove the catalyst by filtration.[2]

-

Concentrate the filtrate under reduced pressure.[2]

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield 4-(4-morpholinyl)aniline as a light purple solid.[2]

Quantitative Data:

-

Yield: 70% (6.2 g)[2]

-

Melting Point: 132-133 °C[2]

-

Analysis: GC/MS (EI, M+) showed a molecular ion peak at m/z = 178.[2]

This method is particularly relevant in the synthesis of intermediates for pharmaceuticals like Linezolid.[4]

Experimental Workflow:

Caption: Workflow for the iron-mediated reduction of a nitroaromatic precursor.

Detailed Protocol:

-

Perform a nucleophilic aromatic substitution of morpholine on 1,2-difluoro-4-nitrobenzene to synthesize 4-(2-fluoro-4-nitrophenyl)morpholine.[4]

-

Reduce the nitro group of the resulting compound using iron powder and ammonium chloride in a mixture of methanol and water at 70 °C to yield 3-fluoro-4-morpholinoaniline.[4]

Early Applications and Subsequent Developments

Initially, this compound was primarily utilized as a chemical intermediate. Its bifunctional nature, possessing both a nucleophilic secondary amine within the morpholine ring and a primary aromatic amine, makes it a versatile precursor for a wide range of more complex molecules.

-

Dye Synthesis: Aromatic amines are foundational in the dye industry, and this compound's structure lends itself to the creation of azo dyes and other colorants. The morpholino group can enhance solubility and modify the chromophoric properties.[5]

-

Pharmaceutical Intermediates: The most significant application of this compound and its derivatives has been in the pharmaceutical sector. It is a key building block for several important drugs.[5]

-

Linezolid: The synthesis of this antibiotic involves a 3-fluoro-4-morpholinoaniline intermediate.[4]

-

Rivaroxaban: The synthesis of this anticoagulant involves the related compound 4-(4-aminophenyl)morpholin-3-one.

-

-

Agrochemicals and Polymers: It has also found use in the synthesis of agrochemicals and specialty polymers, where the morpholine moiety can impart desirable properties such as improved thermal stability.[5]

Signaling Pathway Implication (Example):

While not a signaling molecule itself, derivatives of this compound are designed to interact with biological pathways. For instance, some of its derivatives act as kinase inhibitors.

References

4-Morpholinoaniline: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Morpholinoaniline is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive aniline (B41778) moiety coupled with a morpholine (B109124) ring, makes it a valuable building block for the synthesis of a diverse array of complex molecules. The presence of the morpholine group can enhance the solubility and pharmacokinetic properties of derivative compounds, a desirable attribute in drug discovery. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and key applications as a synthetic intermediate, with a focus on its role in the development of pharmaceuticals.

Physicochemical and Spectroscopic Properties

This compound is a purple to brown crystalline powder at room temperature.[1] Its solubility in organic solvents like chloroform (B151607) and ethyl acetate (B1210297) facilitates its use in a variety of reaction conditions.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄N₂O | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Melting Point | 132-135 °C | [1] |

| Boiling Point | 310.47 °C (estimate) | [2] |

| pKa₁ (Aniline N-H) | 1.8 | [3] |

| pKa₂ (Morpholine N) | 4.9 | [3] |

| Solubility | Soluble in chloroform, ethyl acetate | [1] |

Spectroscopic Data:

The structural features of this compound have been well-characterized by various spectroscopic techniques.

| Technique | Data | Reference |

| ¹H NMR | Spectra available | [4] |

| ¹³C NMR | Spectra available, with key shifts identified in literature | [5] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z = 178 | [1] |

| Infrared (IR) | Spectra available | [4] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reduction of 4-(4-nitrophenyl)morpholine (B78992). This two-step process typically starts with the nucleophilic aromatic substitution of a suitable p-nitro-halobenzene with morpholine, followed by the reduction of the nitro group.

Experimental Protocol: Synthesis of this compound

The following protocol is based on a reported procedure for the reduction of 4-(4-nitrophenyl)morpholine.[6]

Materials:

-

4-(4-Nitrophenyl)morpholine (10.3 g, 49.5 mmol)

-

Methanol (B129727) (130 mL)

-

2 M Ammonia (B1221849) in Methanol (70 mL)

-

5% Palladium on Carbon (Pd/C) (100 mg)

-

Water (1 mL)

-

Hydrogen gas

-

Ethyl acetate

Procedure:

-

Suspend 4-(4-nitrophenyl)morpholine in a mixture of methanol and a methanolic solution of ammonia in a Paar hydrogenation apparatus.

-

Add water and the 5% palladium on carbon catalyst to the suspension.

-

Pressurize the vessel with hydrogen gas to 50 psi and agitate for 1 hour.

-

Upon completion of the reaction, allow the mixture to cool to room temperature and then filter to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield this compound as a light purple solid.

Expected Yield: 6.2 g (70%)[6] Melting Point: 132-133 °C[6] Analysis: The product can be characterized by GC/MS, which should show a molecular ion peak at m/z = 178.[6]

Applications in Organic Synthesis

This compound serves as a versatile precursor for the synthesis of a wide range of organic molecules, particularly those with pharmaceutical applications. The primary amino group can undergo various transformations, including acylation, alkylation, and participation in cross-coupling reactions.

Key Intermediate in the Synthesis of Linezolid

A prominent example of the application of a this compound derivative is in the synthesis of the antibiotic Linezolid. The synthesis utilizes 3-fluoro-4-morpholinoaniline (B119058) as a key intermediate. The following workflow outlines the multi-step synthesis of Linezolid from this building block.

Experimental Details for the Synthesis of Linezolid:

The synthesis of Linezolid from 3-fluoro-4-morpholinoaniline involves several key steps as outlined in the provided patent literature.[7]

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 3-Fluoro-4-morpholinyl nitrobenzene | 10% Pd/C, Ammonium formate, Acetone, 45-50°C | 3-Fluoro-4-morpholinoaniline |

| 2 | 3-Fluoro-4-morpholinoaniline | Benzyl chloroformate (CBZ-Cl), NaHCO₃, Acetone/Water, 0°C to RT | N-carbobenzoxy-3-fluoro-4-morpholinyl aniline |

| 3 | N-carbobenzoxy-3-fluoro-4-morpholinyl aniline, (S)-N-[2-acetoxy-3-chloropropyl]acetamide | Lithium tert-butoxide (LiOt-Bu), DMF/MeOH, 5°C to RT | Linezolid (after workup) |

Palladium-Catalyzed Cross-Coupling Reactions

The amino group of this compound makes it a suitable coupling partner in palladium-catalyzed reactions such as the Buchwald-Hartwig amination and Suzuki coupling, allowing for the formation of new carbon-nitrogen and carbon-carbon bonds, respectively. These reactions are pivotal in constructing complex aromatic systems.

Buchwald-Hartwig Amination:

This reaction enables the coupling of this compound with aryl halides or triflates to form diarylamines.

Suzuki Coupling:

While this compound itself is not the direct organoboron reagent, it can be functionalized (e.g., by conversion to a boronic acid or ester) to participate in Suzuki couplings, or it can be coupled with an arylboronic acid if it bears a halide substituent.

References

- 1. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. cpsm.kpi.ua [cpsm.kpi.ua]

- 6. This compound | CAS#:2524-67-6 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Quantum Chemical Calculations of 4-Morpholinoaniline

Abstract: This whitepaper provides an in-depth technical guide to the quantum chemical calculations performed on 4-Morpholinoaniline and its derivatives. It is intended for researchers, scientists, and professionals in drug development who are interested in the computational analysis of this molecule. The guide covers the theoretical framework, including Density Functional Theory (DFT), and details the methodologies for geometry optimization, vibrational frequency analysis, and frontier molecular orbital (FMO) analysis. Key quantitative data from various studies are summarized in structured tables, and a standardized computational workflow is visualized to facilitate understanding and replication of these studies.

Computational Methodologies

Quantum chemical calculations are essential for understanding the electronic structure and reactivity of molecules like this compound.[1] The most prominently used theoretical framework for this class of compounds is Density Functional Theory (DFT).[2]

Theoretical Framework: DFT DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3] It has proven to be a cost-effective and accurate approach for calculating molecular structure, vibrational frequencies, and electronic properties.[4]

-

Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is overwhelmingly the most common choice for studies on this compound and related aniline (B41778) derivatives.[5][6][7] This functional combines the Hartree-Fock exchange term with DFT exchange-correlation terms, offering a good balance of accuracy and computational efficiency.[6]

-

Basis Sets: The choice of basis set is critical for the accuracy of the calculations. For this compound and its analogs, Pople-style basis sets are frequently employed, including:

-

Software: The Gaussian suite of programs (e.g., Gaussian 09) is a standard software package for performing these DFT calculations, often used in conjunction with visualization software like GaussView.[2]

Molecular Structure and Geometry Optimization

A fundamental step in any quantum chemical study is to find the equilibrium geometry of the molecule, which corresponds to the minimum energy structure on the potential energy surface. This is achieved through geometry optimization. The optimized structural parameters, such as bond lengths and angles, can then be compared with experimental data if available (e.g., from X-ray crystallography).

| Parameter | Description | Typical Basis Set for Calculation |

| Bond Lengths (Å) | The internuclear distances between bonded atoms (e.g., C-N, C-C, N-H, C=O). | B3LYP/6-311++G(d,p)[2][7] |

| Bond Angles (º) | The angles formed between three connected atoms (e.g., C-N-C, H-N-H). | B3LYP/6-311++G(d,p)[2][7] |

| Dihedral Angles (º) | The torsion angles describing the conformation of the molecule (e.g., C-C-N-C). | B3LYP/6-311++G(d,p)[2][7] |

| Total Energy (a.u.) | The global minimum energy of the optimized molecular structure. | B3LYP/6-311++G(d,p)[3] |

Table 1: Key Geometrical Parameters from DFT Optimization.

Vibrational Analysis: FT-IR and FT-Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying molecular structures. DFT calculations can predict the harmonic vibrational frequencies, which correspond to the peaks observed in experimental FT-IR (Fourier Transform Infrared) and FT-Raman (Fourier Transform Raman) spectra. A comparison between theoretical and experimental spectra allows for a detailed and accurate assignment of the vibrational modes.[7]

Experimental Protocols

-

FT-IR Spectroscopy: The FT-IR spectrum is typically recorded in the range of 400-4000 cm⁻¹. For solid samples like this compound, the KBr (Potassium Bromide) pellet technique is commonly used. The sample is mixed with KBr powder and pressed into a thin, transparent pellet for analysis.[7]

-

FT-Raman Spectroscopy: The FT-Raman spectrum is often recorded in the region of 50-3500 cm⁻¹. A common setup involves using a 1064 nm line from a Nd:YAG laser as the excitation source.[7]

Data Presentation

The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and deficiencies in the theoretical method. The B3LYP/6-311++G(d,p) level of theory has been shown to provide the best agreement with experimental values for similar molecules.[3]

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | Value from calculation | Value from FT-IR/Raman |

| N-H Symmetric Stretch | Value from calculation | Value from FT-IR/Raman |

| C-H Aromatic Stretch | Value from calculation | Value from FT-IR/Raman |

| C-N Stretch | Value from calculation | Value from FT-IR/Raman |

| C-O-C Stretch (Morpholine) | Value from calculation | Value from FT-IR/Raman |

| Ring Breathing Modes | Value from calculation | Value from FT-IR/Raman |

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the electronic properties and chemical reactivity of a molecule.[8]

-

HOMO: Represents the ability of a molecule to donate an electron. Its energy (E_HOMO) is related to the ionization potential.[8][9]

-

LUMO: Represents the ability of a molecule to accept an electron. Its energy (E_LUMO) is related to the electron affinity.[8][9]

-

HOMO-LUMO Energy Gap (ΔE): The difference between E_LUMO and E_HOMO (ΔE = E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity. A small gap suggests high reactivity, while a large gap implies high stability.[10][11]

These FMO energies are used to calculate various quantum chemical descriptors that quantify the molecule's reactivity.

| Quantum Chemical Descriptor | Formula | Significance |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity and stability[10][12] |

| Ionization Potential (I) | -E_HOMO | The energy required to remove an electron.[10][12] |

| Electron Affinity (A) | -E_LUMO | The energy released when an electron is added.[10][12] |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution.[10][12] |

| Chemical Potential (μ) | -(I + A) / 2 | The "escaping tendency" of electrons from a system.[10][12] |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons.[12] |

Table 3: Quantum Chemical Descriptors Derived from HOMO-LUMO Energies.

Visualization of Computational Workflow

To provide a clear overview of the process, the following diagram illustrates the logical workflow for a typical quantum chemical investigation of this compound, from initial structure input to final data analysis and validation.

References

- 1. alagappauniversity.ac.in [alagappauniversity.ac.in]

- 2. dnpgcollegemeerut.ac.in [dnpgcollegemeerut.ac.in]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. ajchem-a.com [ajchem-a.com]

- 9. ph02.tci-thaijo.org [ph02.tci-thaijo.org]

- 10. ph02.tci-thaijo.org [ph02.tci-thaijo.org]

- 11. google.com [google.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Morpholinoaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Morpholinoaniline and its derivatives are privileged scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. These compounds are key components in the development of kinase inhibitors, particularly targeting the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK signaling pathways, which are frequently dysregulated in cancer. This document provides detailed experimental protocols for the synthesis of this compound derivatives, quantitative data for key reactions, and visualizations of the relevant biological pathways and experimental workflows.

Synthetic Protocols

Two primary and effective methods for the synthesis of this compound derivatives are the reduction of a nitro-aromatic precursor and the palladium-catalyzed Buchwald-Hartwig amination.

Protocol 1: Synthesis of this compound via Reduction of 4-(4-Nitrophenyl)morpholine (B78992)

This protocol describes the synthesis of the parent this compound by catalytic hydrogenation of 4-(4-nitrophenyl)morpholine.

Materials:

-

4-(4-Nitrophenyl)morpholine

-

Methanol (B129727) (MeOH)

-

2 M Ammonia (B1221849) in Methanol

-

5% Palladium on carbon (Pd/C)

-

Water (H₂O)

-

Ethyl acetate (B1210297) (EtOAc)

-

Paar hydrogenation apparatus

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Suspend 4-(4-nitrophenyl)morpholine (10.3 g, 49.5 mmol) in methanol (130 mL) and a 2 M solution of ammonia in methanol (70 mL) in a suitable hydrogenation vessel.[1]

-

Add 1 mL of water and 100 mg of 5% palladium on carbon catalyst to the suspension.[1]

-

Place the mixture in a Paar hydrogenation apparatus and hydrogenate at a hydrogen pressure of 50 psi for 1 hour.[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the catalyst by filtration through a pad of Celite and wash the filter cake with methanol.[1]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield this compound as a light purple solid.[1]

-

Dry the purified product under vacuum. The expected yield is approximately 6.2 g (70%).[1]

Characterization:

Protocol 2: Synthesis of N-Aryl-4-morpholinoaniline Derivatives via Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a substituted this compound.

Materials:

-

Aryl halide (e.g., 4-bromo-N,N-dimethylaniline)

-

Morpholine (B109124) or a substituted morpholine

-

Palladium(II) acetate (Pd(OAc)₂)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-

Schlenk flask or glovebox

-

Magnetic stirrer and heating mantle

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In an inert atmosphere (e.g., under argon or in a glovebox), add the aryl halide (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%) to a Schlenk flask equipped with a magnetic stir bar.

-

Add the anhydrous, degassed solvent (5 mL) to the flask.

-

Seal the flask and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.[2]

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Quantitative Data

Table 1: Synthesis of this compound via Reduction of 4-(4-Nitrophenyl)morpholine

| Precursor | Reducing Agent/Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| 4-(4-Nitrophenyl)morpholine | H₂, 5% Pd/C | Methanol/Aqueous Ammonia | 50 psi H₂, 1 hour | 70 | [1] |

| 4-(2-Fluoro-4-nitrophenyl)morpholine | Fe/NH₄Cl | Methanol/Water | 70 °C | High | [3] |

Table 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl Morpholine Derivatives

| Aryl Halide | Amine | Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Bromo-N,N-dimethylaniline | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 110 | 95-99 | [2] |

| 4-Chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | 100 | 95 | |

| 4-Bromoanisole | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | 100 | 90 | |

| 2-Chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | 100 | 94 | |

| 5-Bromopyrimidine | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 85 | [4] |

Table 3: Biological Activity of this compound Derivatives as Kinase Inhibitors

| Derivative Scaffold | Target Kinase | IC₅₀ (nM) | Reference |

| Thieno[3,2-d]pyrimidine (15e) | PI3Kα | 2.0 | [5] |

| 2,4-Dimorpholinopyrimidine (17p) | PI3Kα | 32.4 | [6] |

| 2,4-Dimorpholinopyrimidine (17p) | PI3Kδ | 15.4 | [6] |

| 4-Aminoquinazoline (6b) | PI3Kα | 13.6 | [7] |

| Thieno[2,3-d]pyrimidine (18b) | PI3Kα | 0.46 | [8] |

| Thieno[2,3-d]pyrimidine (18b) | mTOR | 12 | [8] |

| Naphthol analogue | BRAF(V600E) | 80-200 | [9] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound derivatives.

Signaling Pathways

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Caption: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of this compound derivatives on BRAF.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of a novel family of BRAF(V600E) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Morpholinoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Morpholinoaniline is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of a wide array of kinase inhibitors. Its unique structural and electronic properties make it a valuable scaffold for developing potent and selective inhibitors of key enzymes involved in cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. This document provides detailed application notes and protocols for the synthesis of kinase inhibitors incorporating the this compound moiety, with a focus on inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.

Key Applications

Derivatives of this compound have been successfully employed to synthesize inhibitors for a range of kinases, including:

-

Phosphoinositide 3-Kinases (PI3Ks) : Targeting the PI3K/Akt/mTOR pathway is a major focus in cancer therapy. This compound is a key component in many potent and selective PI3K inhibitors.

-

Mammalian Target of Rapamycin (mTOR) : As a crucial downstream effector of the PI3K/Akt pathway, mTOR is another important target for cancer drug development.

-

Tyrosine Kinases : This broad family of enzymes, including Src-family kinases and receptor tyrosine kinases like EGFR, are also targeted by inhibitors derived from this compound.

The morpholine (B109124) group often enhances aqueous solubility and can form critical hydrogen bonds within the ATP-binding pocket of kinases, contributing to the high affinity of these inhibitors.

Data Presentation: Inhibitory Activity of this compound Derivatives

The following table summarizes the in vitro inhibitory activities of various kinase inhibitors synthesized using this compound or its derivatives. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Target Kinase | IC50 (nM) | Reference Scaffold |

| 1 | PI3Kα | 2.0 | Thieno[3,2-d]pyrimidine |

| 2 | PI3Kβ | - | Thieno[3,2-d]pyrimidine |

| 3 | PI3Kγ | - | Thieno[3,2-d]pyrimidine |

| 4 | PI3Kδ | - | Thieno[3,2-d]pyrimidine |

| 5 | mTOR | - | Thieno[3,2-d]pyrimidine |

| 6 | PI3Kα | 4.2 | 4-Morpholine-quinazoline |

| 7 | PI3Kβ | - | 4-Morpholine-quinazoline |

| 8 | PI3Kγ | - | 4-Morpholine-quinazoline |

| 9 | PI3Kδ | - | 4-Morpholine-quinazoline |

| 10 | mTOR | - | 4-Morpholine-quinazoline |

| 11 | PI3Kα | 5.0 | ZSTK474 Analog |

| 12 | PI3Kβ | - | ZSTK474 Analog |

| 13 | PI3Kγ | - | ZSTK474 Analog |

| 14 | PI3Kδ | 3.9 | ZSTK474 Analog |

| 15 | Src | - | 4-Anilinoquinoline |

Note: A hyphen (-) indicates that the data was not specified in the referenced literature.

Signaling Pathway Diagram: The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, survival, and metabolism.[1][2][3] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[4]

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of kinase inhibitors based on quinazoline (B50416) and pyrimidine (B1678525) scaffolds, which commonly utilize this compound as a key intermediate or starting material.

General Synthetic Workflow

The synthesis of these inhibitors often follows a multi-step process that can be broadly categorized into the formation of a core heterocyclic structure (e.g., quinazoline or pyrimidine) followed by the introduction of the this compound moiety and other substituents.

Caption: General synthetic workflow for kinase inhibitors.

Protocol 1: Synthesis of 4-Morpholino-quinazoline Derivatives

This protocol outlines a general procedure for the synthesis of 4-morpholino-quinazoline based kinase inhibitors, adapted from methodologies reported in the literature.

Step 1: Synthesis of the Quinazolinone Core

-

A substituted 2-aminobenzoic acid is cyclized to form the corresponding quinazolin-4(3H)-one. This is often achieved by heating the aminobenzoic acid with formamide (B127407) or a similar reagent.

Step 2: Chlorination of the Quinazolinone

-

The quinazolin-4(3H)-one is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to yield the 4-chloroquinazoline (B184009) intermediate. The reaction is typically carried out under reflux.

-

After the reaction is complete, the excess chlorinating agent is removed under reduced pressure.

Step 3: Nucleophilic Aromatic Substitution with this compound

-

The 4-chloroquinazoline intermediate is dissolved in a suitable solvent, such as isopropanol (B130326) or dimethylformamide (DMF).

-

This compound (typically 1.1 to 1.5 equivalents) is added to the solution.

-

The reaction mixture is heated, often under reflux, for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

The crude product is then purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 2,4-Disubstituted Pyrimidine Derivatives

This protocol describes a general method for the synthesis of 2,4-disubstituted pyrimidine kinase inhibitors.

Step 1: Synthesis of the Dichloropyrimidine Intermediate

-

A suitable starting material, such as a substituted barbituric acid or uracil, is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield a 2,4-dichloropyrimidine (B19661) derivative.

Step 2: Sequential Nucleophilic Substitution

-

The 2,4-dichloropyrimidine is reacted with this compound in the presence of a base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), in a solvent like ethanol (B145695) or DMF. This reaction is typically regioselective, with the first substitution occurring at the more reactive C4 position.

-

Following the first substitution, a second nucleophile (e.g., another amine) is introduced to displace the remaining chlorine atom at the C2 position. This step is often carried out at a higher temperature.

-

The final product is isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general procedure to determine the half-maximal inhibitory concentration (IC50) of a synthesized compound against a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase reaction buffer

-

Substrate (specific to the kinase)

-

ATP

-

Test compound (dissolved in DMSO)

-

96- or 384-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a multi-well plate, add the kinase reaction buffer.

-

Add the kinase and the substrate to each well.

-

Add the diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.[1]

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a highly valuable synthon for the development of potent and selective kinase inhibitors. The protocols and data presented in this document provide a foundational resource for researchers in the field of drug discovery and development. The versatility of the this compound scaffold, combined with the detailed synthetic and analytical methods, offers a robust platform for the generation of novel therapeutic agents targeting key signaling pathways implicated in a variety of human diseases.

References

4-Morpholinoaniline: A Versatile Precursor for the Development of Novel Antimicrobial Agents

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents with novel mechanisms of action. 4-Morpholinoaniline has emerged as a valuable scaffold in medicinal chemistry, serving as a versatile precursor for the synthesis of a diverse range of compounds with significant antimicrobial properties. Its derivatives, including Schiff bases and sulfonamides, have demonstrated promising activity against a spectrum of bacterial pathogens. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based antimicrobial agents. The primary mechanisms of action for these compounds involve the inhibition of essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR).

Chemical Derivatization of this compound

This compound can be readily derivatized at its amino group to yield a variety of compounds with potential antimicrobial activity. The two primary classes of derivatives explored in this protocol are Schiff bases and sulfonamides.

Caption: Synthetic pathways from this compound.

Data Presentation: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various bacterial strains.

| Compound ID | Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |

| 1a | Schiff Base (4-Hydroxybenzylidene) | Staphylococcus aureus | 25 | [1] |

| Staphylococcus epidermidis | 19 | [1] | ||

| Bacillus cereus | 21 | [1] | ||

| Micrococcus luteus | 16 | [1] | ||

| Escherichia coli | 29 | [1] | ||

| 2a | Sulfonamide | Staphylococcus aureus | - | |

| Escherichia coli | Moderate Activity | [2] | ||

| 3a | Oxazolidinone derivative | Staphylococcus aureus | 4 | [3] |

| Escherichia coli | 8 | [3] | ||

| MRSA | 8 | [3] | ||

| 3b | Oxazolidinone derivative | Staphylococcus aureus | 4 | [3] |

| Escherichia coli | 8 | [3] | ||

| MRSA | 4 | [3] | ||

| 4a | Tetrazole amide derivative | Enterobacter aerogenes | 114 ± 0.48 | [4] |

| 4b | Tetrazole amide derivative | Bacillus subtilis | 75 ± 0.81 | [4] |

Experimental Protocols

Protocol 1: Synthesis of this compound Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff bases from this compound and various aldehydes.

Materials:

-

This compound

-

Substituted aldehyde (e.g., 4-hydroxybenzaldehyde)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Ice bath

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add the substituted aldehyde (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold ethanol to remove any unreacted starting materials.

-

Dry the purified Schiff base derivative in a desiccator.

-

Characterize the final product using appropriate analytical techniques (e.g., IR, NMR, Mass Spectrometry).

Protocol 2: Synthesis of this compound Sulfonamide Derivatives

This protocol outlines the synthesis of sulfonamides from this compound and a sulfonyl chloride.

Materials:

-

This compound

-

Benzenesulfonyl chloride (or other sulfonyl chlorides)

-

Pyridine (B92270) (or another suitable base)

-

Dichloromethane (B109758) (or other suitable solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Sodium sulfate (B86663) (anhydrous)

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 equivalent) and pyridine (1.1 equivalents) in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add benzenesulfonyl chloride (1 equivalent) dropwise to the cooled solution with stirring.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, wash the mixture with water, 1M HCl, and saturated sodium bicarbonate solution sequentially in a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography.

-

Characterize the final sulfonamide derivative by analytical methods.

Protocol 3: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

-

Synthesized this compound derivatives

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

-

Sterile pipette tips and multichannel pipettor

Procedure:

-